(2E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-15-4-8-17(9-5-15)28-22-18(13-25-28)23(30)27(14-24-22)26-21(29)11-7-16-6-10-19(31-2)20(12-16)32-3/h4-14H,1-3H3,(H,26,29)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWBFRJTHLOCY-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide , belonging to the pyrazolo[3,4-d]pyrimidine class, exhibits significant biological activity, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological properties based on recent research findings.
Pyrazolo[3,4-d]pyrimidine derivatives are known for their ability to inhibit various kinases associated with cancer progression. The compound has shown promising results in inhibiting tyrosine kinases such as c-Src and Bcr-Abl, which are crucial in several cancer types. This inhibition is linked to the compound's structural features that enhance its binding affinity to these targets.
In Vitro Studies
In vitro assays have been conducted on various cancer cell lines to evaluate the compound's cytotoxicity. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).
- MTT Assay Results : The compound demonstrated an IC50 value of 1.74 µM against MCF-7 cells, indicating potent anti-proliferative activity compared to doxorubicin as a positive control .
Case Studies
A notable study involved the administration of pyrazolo[3,4-d]pyrimidine derivatives in mouse models. The lead compound exhibited a tumor volume reduction exceeding 50% in neuroblastoma xenografts, highlighting its potential as an effective anticancer agent .
In Vitro Evaluation
The compound's antimicrobial properties have been assessed against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives:
- Active Derivatives : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Implications
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Pharmacokinetic Properties
Despite the promising biological activities, pyrazolo[3,4-d]pyrimidines often face challenges related to solubility and bioavailability. Recent advancements have focused on improving these properties through novel formulations such as albumin nanoparticles and liposomes:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is usually achieved through cyclization reactions involving appropriate nitrogen-containing heterocycles.
- Introduction of Functional Groups : The dimethoxyphenyl and methylphenyl substituents are introduced via electrophilic aromatic substitution or similar methods.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The mechanism typically involves:
- Inhibition of COX Enzymes : Studies have shown that derivatives can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2). For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib.
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its anticancer potential. Research has highlighted several mechanisms through which this compound may exert its effects:
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cell lines.
- Apoptosis Induction : They may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Tumor Growth : In vivo studies have indicated that these compounds can significantly reduce tumor size in various cancer models.
Case Studies
- Study on COX Inhibition : A study evaluated the anti-inflammatory effects of various pyrazolo[3,4-d]pyrimidine derivatives against COX enzymes. The results indicated that some derivatives showed potent inhibition with IC50 values as low as 0.04 μmol, suggesting substantial therapeutic potential for inflammatory conditions.
- Anticancer Activity Assessment : Another study focused on the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines. The findings revealed that specific compounds led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes critical differences between the target compound and its structural analogs from the evidence:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Fluorine substituents () increase metabolic stability and lipophilicity, whereas the diazenyl group () may confer redox activity .
Research Findings and Docking Studies
- Docking Efficiency : highlights that substituent variations significantly impact docking scores. The target compound’s dimethoxyphenyl group may improve π-π stacking compared to smaller substituents (e.g., ’s ethoxyphenyl) .
- Similarity Indexing : Using Tanimoto coefficients (), the target compound’s structural similarity to active pyrazolo[3,4-d]pyrimidines (e.g., ) could predict overlapping biological targets .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including condensation of the pyrazolo[3,4-d]pyrimidinone core with a substituted propenamide. Key steps include:
- Temperature/pH control : Reactions often require precise temperature (e.g., 60–80°C) and pH adjustments to optimize yields .
- Solvent selection : Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reactivity of intermediates .
- Catalysts : Triethylamine or similar bases improve selectivity in amide bond formation .
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity .
Q. Which analytical techniques are used to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions (e.g., methoxyphenyl groups) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~500–600 g/mol range) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., enamide C=O stretch at ~1650 cm⁻¹) .
Q. What structural features influence its biological activity?
- Pyrazolo-pyrimidine core : Essential for binding ATP pockets in kinases or enzymes .
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability .
- Propenamide linker : Stabilizes interactions via hydrogen bonding with target proteins .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up?
- Solvent optimization : Replace DMSO with ethanol for cost-effective large-scale reactions while maintaining polarity .
- Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) to reduce side-product formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while improving yield by 15–20% .
Q. What structure-activity relationship (SAR) insights exist for analogs?
- Methoxy vs. nitro substituents : Nitro groups at the phenyl ring increase cytotoxicity (IC50 ~1.2 µM) but reduce solubility .
- Pyrimidine core modifications : Replacing oxygen with sulfur in the pyrimidine ring enhances anti-inflammatory activity (e.g., COX-2 inhibition) .
- Enamide geometry : The E-isomer shows 3–5× higher potency than the Z-isomer due to steric alignment with targets .
Q. How to resolve contradictions in reported biological activity data?
- Standardized assays : Use identical cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., 48h incubation) for cross-study comparisons .
- Computational docking : Compare binding poses in kinase targets (e.g., EGFR, VEGFR) to identify confounding structural factors .
- Metabolic stability tests : Assess degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
Q. What methodologies assess pharmacokinetic (ADME) properties?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Metabolic stability : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
Q. How to identify biological targets and mechanisms of action?
- Surface Plasmon Resonance (SPR) : Screen binding affinity against kinase libraries (e.g., 200+ kinases) .
- RNA-seq profiling : Compare gene expression in treated vs. untreated cancer cells to pinpoint pathway modulation (e.g., apoptosis, angiogenesis) .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., BRAF V600E mutant) .
Q. Are there alternative synthetic routes to improve scalability?
- One-pot synthesis : Combine pyrimidine cyclization and amide coupling steps, reducing purification stages .
- Enzymatic catalysis : Use lipases or transaminases for enantioselective synthesis of chiral intermediates .
- Flow chemistry : Continuous flow reactors minimize batch variability and improve safety for exothermic reactions .
Q. How to evaluate stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >150°C) .
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks, then quantify impurities via HPLC .
- Lyophilization : Assess stability in lyophilized vs. solution forms for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
